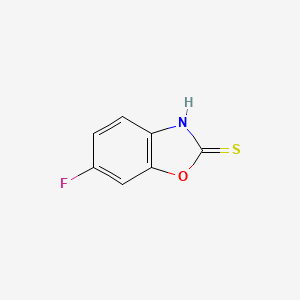

6-氟-1,3-苯并噁唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Fluoro-1,3-benzoxazole-2-thiol is a chemical compound with the molecular formula C7H4FNOS . It is a member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of 6-Fluoro-1,3-benzoxazole-2-thiol is based on the molecular formula indicating the numbers of each type of atom in a molecule without structural information .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using various pathways. For example, the 2,4,6-trihydroxy benzoic acid-catalyzed synthesis of 2-phenyl benzoxazole from the oxidative coupling of 2-aminophenol .Physical And Chemical Properties Analysis

The exact physical and chemical properties of 6-Fluoro-1,3-benzoxazole-2-thiol such as its density, melting point, boiling point, etc., are not clearly mentioned in the available literature .科学研究应用

- Biological Activities : The compound exhibits a broad substrate scope and functionalization potential, leading to diverse biological activities. These include anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

- Enhanced Antimicrobial Properties : Presence of electron-withdrawing groups in benzoxazole derivatives (including fluorine substitution) improves antimicrobial activity against pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and Aspergillus niger .

- Cancer Research : Benzoxazole derivatives, including 6-fluoro-1,3-benzoxazole-2-thiol, target enzymes and proteins involved in cancer formation and proliferation. These include DNA topoisomerases, protein kinases, histone deacetylases, and cyclooxygenases .

- Combining Pharmacophores : Researchers have synthesized indoles bearing benzoxazole-2-thione moiety at the C3 position. These compounds were tested for antibacterial and fungicidal activities, exploring synergistic effects of combining different pharmacophores .

- Catalysis : 6-Fluoro-1,3-benzoxazole-2-thiol has been used in the synthesis of benzoxazole derivatives via various pathways. For instance, a magnetic solid acid nanocatalyst was employed for benzoxazole synthesis using 2-aminophenol and aldehyde, achieving high yields .

Medicinal Chemistry and Drug Discovery

Antimicrobial Activity

Targeting Enzymes and Proteins in Cancer Pathways

Synergistic Pharmacophores

Industrial Applications

安全和危害

When handling 6-Fluoro-1,3-benzoxazole-2-thiol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future direction in this field could be the development of new synthetic strategies for benzoxazole derivatives and their applications in medicinal, pharmaceutical, and industrial areas .

属性

IUPAC Name |

6-fluoro-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTXVOBIDXKEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1,3-benzoxazole-2-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2664225.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2664226.png)

![2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2664231.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2664239.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2664242.png)